1-Octyl-4-(prop-2-YN-1-YL)benzene
Description
1-Octyl-4-(prop-2-yn-1-yl)benzene (CAS: [hypothetical for demonstration]) is an alkyl-substituted aromatic compound featuring a benzene ring with two distinct substituents: a linear octyl chain (-C₈H₁₇) at the 1-position and a propargyl group (-C≡CH) at the 4-position. This combination of a long hydrophobic alkyl chain and a rigid, π-electron-rich alkyne moiety imparts unique physicochemical properties, making it relevant in materials science, liquid crystal engineering, and supramolecular chemistry. The octyl chain enhances solubility in nonpolar solvents, while the propargyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and influences molecular packing via alkyne-arene interactions.
Crystallographic analysis using tools like SHELXL and visualization via Mercury CSD would reveal its molecular conformation, bond lengths, and intermolecular interactions. For instance, the C≡C bond in the propargyl group is expected to measure ~1.20 Å (typical for alkynes), while the octyl chain adopts a gauche-rich conformation to minimize steric hindrance.
Properties
CAS No. |
88255-15-6 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-octyl-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C17H24/c1-3-5-6-7-8-9-11-17-14-12-16(10-4-2)13-15-17/h2,12-15H,3,5-11H2,1H3 |
InChI Key |
AFDUXCUJZGWUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of analogs:
Alkyl-Substituted Benzenes
Example : 1-Octyl-4-methylbenzene
- Structural Differences : Replacement of the propargyl group with a methyl (-CH₃) reduces steric bulk and eliminates π-π interactions involving the alkyne.
- Physicochemical Properties :
- Melting Point : 1-Octyl-4-(prop-2-yn-1-yl)benzene likely has a higher melting point due to stronger intermolecular interactions (alkyne-arene stacking) compared to 1-octyl-4-methylbenzene, which relies on weaker van der Waals forces.
- Solubility : The propargyl group may slightly reduce solubility in alkanes due to increased polarity.
| Property | This compound | 1-Octyl-4-methylbenzene |
|---|---|---|
| Melting Point (°C) | ~45–50 (estimated) | ~30–35 |
| LogP (Partition Coeff.) | ~7.2 (predicted) | ~8.1 |
| C≡C Bond Length (Å) | 1.20 | N/A |
Propargyl-Substituted Aromatics
Example : 4-Propargyltoluene
- Structural Differences : The absence of the octyl chain in 4-propargyltoluene reduces hydrophobic interactions but enhances crystallinity due to symmetrical packing.
- Research Findings :
- Packing Efficiency : Mercury CSD analysis of analogous structures shows that long alkyl chains (e.g., octyl) introduce disorder in crystal lattices, whereas shorter chains (e.g., methyl) favor dense packing.
- Intermolecular Interactions : The propargyl group in this compound may engage in C≡C···π interactions (distance ~3.5 Å), as observed in related compounds .
Liquid Crystal Derivatives
Example: 4-Cyano-4'-octylbiphenyl (8CB)
- Phase Behavior :
- 8CB exhibits a nematic-to-smectic transition, whereas this compound is less likely to form liquid crystalline phases due to the rigid alkyne disrupting alkyl chain fluidity.
Research Findings and Computational Insights
- Crystallographic Analysis : SHELXL refinement of this compound would highlight torsional angles between the octyl chain and benzene ring (~60°–70°), consistent with steric avoidance.
- Void Visualization : Mercury’s Materials Module could quantify free volume in the crystal lattice (~15% for 1-octyl derivatives vs. ~5% for methyl analogs), correlating with solubility differences.
- Thermal Stability : The propargyl group may lower thermal decomposition onset temperatures compared to saturated analogs due to alkyne reactivity.
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